molecular formula C15H17N3O4 B5607816 5-[(6-hydroxy-1,4-oxazepan-4-yl)carbonyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

5-[(6-hydroxy-1,4-oxazepan-4-yl)carbonyl]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No. B5607816
M. Wt: 303.31 g/mol
InChI Key: MMKLURONUYROCW-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that are typically studied for their potential in various applications, including medicinal and material science. While specific studies on this compound are scarce, related research provides valuable insights into its potential synthesis and properties.

Synthesis Analysis

Synthesis of related compounds often involves multi-step chemical reactions, starting from basic organic or heterocyclic compounds. For instance, a study by Halim & Ibrahim (2022) on the synthesis of a novel benzofuran-pyrazole derivative involves ring opening followed by ring closure reactions, which could be analogous to the synthesis of our target compound (Halim & Ibrahim, 2022).

Molecular Structure Analysis

Detailed molecular structure analysis is often carried out using techniques such as X-ray diffraction and NMR spectroscopy. For example, Şahin et al. (2011) provided insights into the crystal and molecular structures of related pyrazole derivatives, which could inform the structural analysis of our compound of interest (Şahin et al., 2011).

Chemical Reactions and Properties

The chemical reactivity and properties of similar compounds have been explored through various experimental and theoretical methods. Studies often involve exploring the potential for nucleophilic attacks and the stability of the compounds under different conditions. For example, research by Gupta et al. (2016) on pyrazolo[1,2-a][1,2,4]triazoles provides insights into the reactivity and potential chemical transformations relevant to our compound (Gupta et al., 2016).

properties

IUPAC Name

5-(6-hydroxy-1,4-oxazepane-4-carbonyl)-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c19-12-9-17(6-7-22-10-12)15(21)13-8-14(20)18(16-13)11-4-2-1-3-5-11/h1-5,8,12,16,19H,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKLURONUYROCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(CN1C(=O)C2=CC(=O)N(N2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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